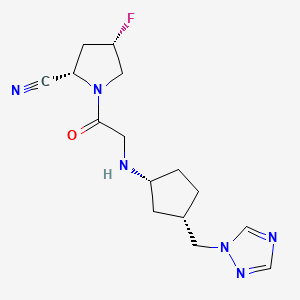![molecular formula C24H25NO3 B1676260 4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol CAS No. 1031367-64-2](/img/structure/B1676260.png)
4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol
Descripción general
Descripción
The compound “4’-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1’-biphenyl]-4-ol” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is found in many natural products and synthetic molecules with a diverse range of biological activities . The 6,7-dimethoxy-3,4-dihydroisoquinoline is a natural product found in Xylopia parviflora .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one’s involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide. Metal catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used . The Castagnoli–Cushman protocol and the ligand-controlled transition metal catalyst give access to chiral 3,4-dihydroisoquinolin-1(2H)-one .Molecular Structure Analysis
The isoquinoline moiety in the compound is essentially planar, except for the N and adjacent Csp1 atoms, which deviate from the mean plane .Chemical Reactions Analysis
The 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .Aplicaciones Científicas De Investigación
-
Organic Chemistry
- Application : 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .
- Method : The reaction involves the use of acyl iso(thio)cyanates and 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form .
- Results : The reaction results in the formation of 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .
-
Pharmaceutical Chemistry
- Application : 6,7-Dimethoxy-3,4-dihydroisoquinoline is used in the synthesis of Tetrabenazine .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The outcome of this application is the synthesis of Tetrabenazine, a drug used to treat hyperkinetic movement disorders .
-
Organic Chemistry
- Application : 6,7-Dimethoxy-3,4-dihydroisoquinolin-1 (2H)-ylidenoacetonitrile in the enamine form readily reacts with primary amines of diverse classes in the presence of 2 equiv of formaldehyde resulting in 1,2-fused N-substituted tetrahydropyrimidinoisoquinolines whose yields depended on the basicity and sterical accessibility of the reagent .
- Method : The reaction involves the use of primary amines of diverse classes and 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form .
- Results : The reaction results in the formation of 1,2-fused N-substituted tetrahydropyrimidinoisoquinolines .
-
Organic Chemistry
- Application : 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with p-benzoquinone, oxalyl chloride, and β-nitrostyrene respectively .
- Method : The reaction involves the use of p-benzoquinone, oxalyl chloride, and β-nitrostyrene and 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form .
- Results : The reaction results in the formation of fused 5-hydroxyindolo-, dioxopyrrolo-, pyrroloisoquinolines .
-
Organic Chemistry
- Application : 6,7-Dimethoxy-3,4-dihydroisoquinolin-1 (2H)-ylidenoacetonitrile in the enamine form readily reacts with primary amines of diverse classes in the presence of 2 equiv of formaldehyde resulting in 1,2-fused N-substituted tetrahydropyrimidinoisoquinolines .
- Method : The reaction involves the use of primary amines of diverse classes and 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form .
- Results : The reaction results in the formation of 1,2-fused N-substituted tetrahydropyrimidinoisoquinolines .
-
Organic Chemistry
- Application : 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with p-benzoquinone, oxalyl chloride, and β-nitrostyrene respectively .
- Method : The reaction involves the use of p-benzoquinone, oxalyl chloride, and β-nitrostyrene and 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form .
- Results : The reaction results in the formation of fused 5-hydroxyindolo-, dioxopyrrolo-, pyrroloisoquinolines .
Propiedades
IUPAC Name |
4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19/h3-10,13-14,26H,11-12,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYXTVKHMLAWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B1676183.png)









